molecular formula C21H20O10 B12419798 Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide

Cat. No.: B12419798
M. Wt: 436.4 g/mol
InChI Key: XRYVIGQHAGBRFV-BVYWXJJCSA-N
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Description

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide is a deuterium-labeled derivative of Monobenzyl Phthalate. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic profiling. The compound has a molecular formula of C21H16D4O10 and a molecular weight of 436.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide typically involves the glucuronidation of Monobenzyl Phthalate (phenyl-d4). This process can be achieved through enzymatic or chemical methods. In the enzymatic method, UDP-glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Monobenzyl Phthalate (phenyl-d4). The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped with the necessary infrastructure for handling isotopically labeled compounds. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the isotopic purity and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide involves its metabolism and interaction with various molecular targets. The compound is metabolized by glucuronidation, a process that enhances its solubility and facilitates excretion. It interacts with enzymes such as UDP-glucuronosyltransferases, which play a crucial role in its biotransformation .

Comparison with Similar Compounds

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic processes.

Properties

Molecular Formula

C21H20O10

Molecular Weight

436.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1/i4D,5D,8D,9D

InChI Key

XRYVIGQHAGBRFV-BVYWXJJCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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